molecular formula C13H14N2O4S B4179789 methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4179789
M. Wt: 294.33 g/mol
InChI Key: UFXYHQVNAMMXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, also known as DMF-T, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses, such as HIV and HCV.

Advantages and Limitations for Lab Experiments

Methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several advantages for lab experiments, including its easy synthesis, high yield, and diverse applications. However, methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate also has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

Methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has great potential for future research, and several directions can be pursued. One direction is the development of methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate derivatives with improved solubility and bioactivity. Another direction is the investigation of the mechanism of action of methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate and its potential targets. Additionally, the application of methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in the synthesis of novel functional materials can also be explored.

Scientific Research Applications

Methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In biochemistry, methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been used as a probe to study protein-ligand interactions. In materials science, methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been utilized as a building block for the synthesis of various functional materials.

properties

IUPAC Name

methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-6-5-9(8(3)19-6)11(16)15-13-14-7(2)10(20-13)12(17)18-4/h5H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXYHQVNAMMXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC(=C(S2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(2,5-dimethylfuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

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